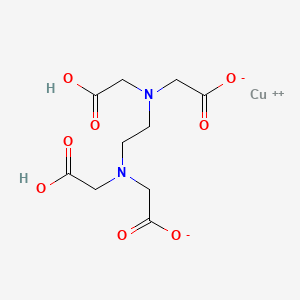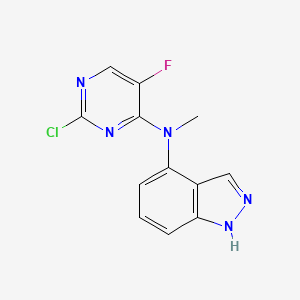
N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, and an indazole ring substituted with a methyl group and an amine group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The starting material, 2-chloro-5-fluoropyrimidine, is synthesized through the reaction of appropriate precursors under controlled conditions.
Formation of the Indazole Ring: The indazole ring is synthesized separately through a series of reactions involving the cyclization of appropriate intermediates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include potassium carbonate and various solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine undergoes nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium carbonate and various amines.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted derivatives of the compound, depending on the nucleophile used.
Oxidized and Reduced Derivatives: Various oxidized or reduced forms of the compound, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown potential as a pharmacophore in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and coatings .
Wirkmechanismus
The mechanism of action of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine.
5-Fluoro-2-cyano pyrimidine: Another pyrimidine derivative with similar chemical properties.
2-Chloro-5-fluoropyridine: A structurally related compound with similar reactivity.
Uniqueness: this compound is unique due to its combination of a pyrimidine ring and an indazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
921600-59-1 |
|---|---|
Molekularformel |
C12H9ClFN5 |
Molekulargewicht |
277.68 g/mol |
IUPAC-Name |
N-(2-chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine |
InChI |
InChI=1S/C12H9ClFN5/c1-19(11-8(14)6-15-12(13)17-11)10-4-2-3-9-7(10)5-16-18-9/h2-6H,1H3,(H,16,18) |
InChI-Schlüssel |
ZPJUZMOJFQLITL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC2=C1C=NN2)C3=NC(=NC=C3F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14173119.png)
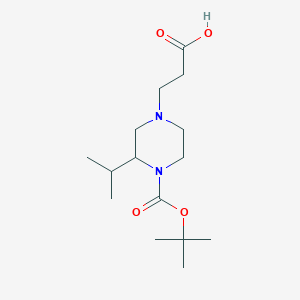
![4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14173126.png)
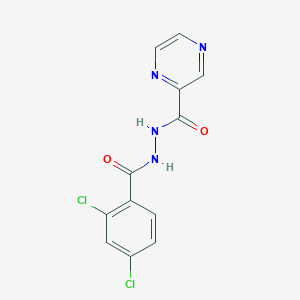
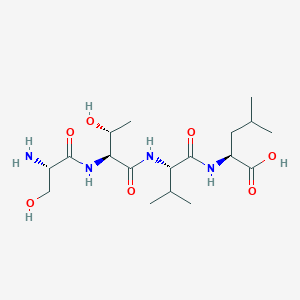
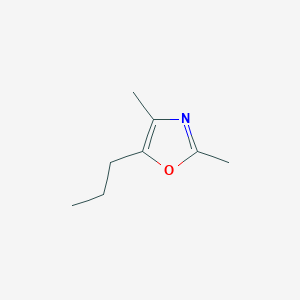

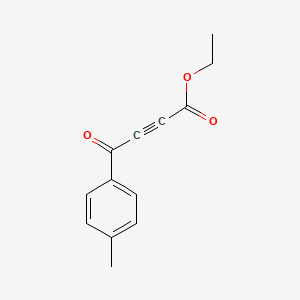
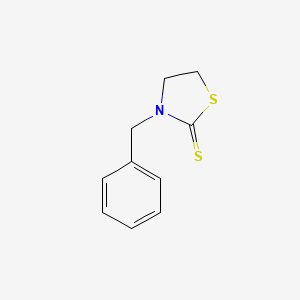
![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)
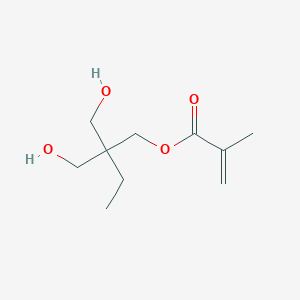
![1'-(thiophen-2-ylcarbonyl)-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14173170.png)
